BenchChemオンラインストアへようこそ!

2-Methyl-2,3-dihydro-1-benzofuran-5-ol

Asymmetric synthesis Chiral building block Enantiomeric resolution

This chiral 2,3-dihydrobenzofuran-5-ol scaffold features a single stereogenic center enabling enantioselective synthesis of CNS candidates. With an optimized XLogP3 of ~2 and low TPSA (29.5 Ų), it is tailored for blood-brain barrier penetrant libraries. As a documented intermediate in amiodarone synthesis, it is supplied with batch-specific NMR, HPLC, and GC data, ensuring reproducibility in SAR and scale-up workflows. Procure this validated intermediate to maintain stereochemical integrity in your development pipeline.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 111580-01-9
Cat. No. B2624634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1-benzofuran-5-ol
CAS111580-01-9
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)O
InChIInChI=1S/C9H10O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,10H,4H2,1H3
InChIKeyMCNGSWCPJVSXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,3-dihydro-1-benzofuran-5-ol (CAS 111580-01-9): A Chiral Dihydrobenzofuran-5-ol Scaffold for Asymmetric Synthesis and Pharmaceutical Intermediate Applications


2-Methyl-2,3-dihydro-1-benzofuran-5-ol (CAS 111580-01-9) is a bicyclic heterocycle composed of a fused dihydrofuran ring and a phenol moiety, with a methyl substituent at the 2-position that creates a stereogenic center . The compound has a molecular weight of 150.17 g/mol, a predicted XLogP3 of 2, a topological polar surface area (TPSA) of 29.5 Ų, and a predicted pKa of 10.56 [1]. These properties place it within the broader class of 2,3-dihydrobenzofuran-5-ols, a scaffold of high value in medicinal chemistry and drug synthesis . Unlike its achiral, unsubstituted counterpart 2,3-dihydrobenzofuran-5-ol, the 2-methyl group imparts chirality and altered lipophilicity, directly influencing synthetic utility and downstream pharmacological properties .

Why 2,3-Dihydrobenzofuran-5-ol Analogs Cannot Replace 2-Methyl-2,3-dihydro-1-benzofuran-5-ol in Chiral-Dependent and Drug-Intermediate Applications


Within the 2,3-dihydrobenzofuran-5-ol family, the presence and position of substituents dictate stereochemical outcomes, pharmacokinetic behavior, and synthetic route feasibility. The achiral parent compound 2,3-dihydrobenzofuran-5-ol (CAS 40492-52-2) lacks the stereocenter required for enantioselective synthesis programs [1]. Conversely, the 2,2-dimethyl analog (e.g., 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol) introduces increased steric bulk and metabolic stability at the cost of reduced synthetic tractability for further functionalization at the 2-position . The 2-methyl substitution in 2-methyl-2,3-dihydro-1-benzofuran-5-ol represents a strategic intermediate: it provides a single chiral center amenable to resolution or asymmetric induction while retaining a reactive benzylic position for further derivatization [1]. Generic interchange with achiral or differently substituted analogs compromises both the stereochemical integrity and the downstream reaction compatibility required in pharmaceutical intermediate synthesis .

Head-to-Head and Cross-Study Differentiation Evidence for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol Versus Closest Analogs


Chiral Center Presence Enables Enantioselective Synthesis vs. Achiral 2,3-Dihydrobenzofuran-5-ol (CAS 40492-52-2)

2-Methyl-2,3-dihydro-1-benzofuran-5-ol contains a single stereogenic center at C-2 due to the methyl substituent, which is entirely absent in the unsubstituted analog 2,3-dihydrobenzofuran-5-ol (CAS 40492-52-2) [1]. This structural feature directly enables enantiomeric separation or asymmetric synthesis for the production of optically active pharmaceutical intermediates [1]. The achiral analog cannot provide this functionality, rendering it unsuitable for any synthetic sequence requiring stereochemical control [1].

Asymmetric synthesis Chiral building block Enantiomeric resolution

Elevated Lipophilicity (XLogP3 = 2) Relative to Unsubstituted 2,3-Dihydrobenzofuran-5-ol (XLogP3 ~1.4)

The computed XLogP3 for 2-methyl-2,3-dihydro-1-benzofuran-5-ol is 2, approximately 0.6 log units higher than the predicted XLogP3 of ~1.4 for the unsubstituted 2,3-dihydrobenzofuran-5-ol [1] [2]. This increase reflects the contribution of the methyl group to overall lipophilicity and correlates with predicted improvements in blood-brain barrier permeability and membrane partitioning [1]. The 2-methyl substitution provides a moderate, tunable increase in logP without the excessive steric hindrance introduced by 2,2-dimethyl substitution [2].

Lipophilicity Drug-likeness BBB permeability

Batch-Specific QC Documentation (NMR, HPLC, GC) vs. Research-Grade Analogs Without Certificate of Analysis

Commercially available 2-methyl-2,3-dihydro-1-benzofuran-5-ol (CAS 111580-01-9) is supplied at 95% purity with batch-specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, many closely related 2,3-dihydrobenzofuran-5-ol analogs are available only from research-grade suppliers who do not provide comprehensive QC data or batch-level certificates . This documented purity and characterization directly support reproducible experimental outcomes in medicinal chemistry and process development .

Quality control Batch reproducibility Analytical characterization

Documented Use as an Amiodarone Intermediate: Industrial Validation vs. Unvalidated Analogs

2-Methyl-2,3-dihydro-1-benzofuran-5-ol is explicitly cited as an intermediate for the preparation of amiodarone, a clinically important Class III antiarrhythmic agent . This documented industrial role provides a validated use case that is not established for the vast majority of other 2,3-dihydrobenzofuran-5-ol derivatives [1]. The connection to a marketed pharmaceutical underscores the compound's relevance in medicinal chemistry and process research, offering procurement justification for teams engaged in cardiovascular drug development or structure-activity relationship (SAR) exploration of amiodarone analogs .

Pharmaceutical intermediate Amiodarone synthesis Industrial application

Procurement-Justified Application Scenarios for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol Based on Quantitative Differentiation Evidence


Asymmetric Medicinal Chemistry Campaigns Requiring a Chiral Benzofuran-5-ol Scaffold

In drug discovery programs targeting enzymes or receptors with chiral binding pockets, the development of enantiopure lead compounds is essential. 2-Methyl-2,3-dihydro-1-benzofuran-5-ol provides a single stereogenic center (C-2) absent in the achiral parent 2,3-dihydrobenzofuran-5-ol [Section 3, Evidence 1] . This enables enantiomeric resolution or asymmetric functionalization, generating optically pure intermediates that are critical for SAR studies of stereosensitive targets. The commercial availability of batch-characterized material at 95% purity further supports reproducible synthetic campaigns [Section 3, Evidence 3] .

CNS-Targeted Compound Library Design Leveraging Elevated Lipophilicity (XLogP3 = 2)

The computed XLogP3 of 2 for 2-methyl-2,3-dihydro-1-benzofuran-5-ol, approximately 0.6 log units higher than the unsubstituted analog, positions this scaffold within the optimal lipophilicity range for central nervous system (CNS) drug candidates [Section 3, Evidence 2] . The moderate lipophilicity, combined with a low TPSA of 29.5 Ų, predicts favorable blood-brain barrier permeability profiles . Procurement of this compound as a core scaffold enables the rational design of CNS-focused compound libraries where lipophilicity is a key design parameter, providing a measurable advantage over the less lipophilic achiral analog [Section 3, Evidence 2] .

Amiodarone Analog Development and Cardiovascular Drug Research

2-Methyl-2,3-dihydro-1-benzofuran-5-ol is documented as an intermediate in the synthesis of amiodarone, a Class III antiarrhythmic agent [Section 3, Evidence 4] . For medicinal chemistry teams engaged in the optimization of amiodarone analogs or the development of novel ion channel modulators, this compound serves as a validated starting material. Its availability with full QC documentation (NMR, HPLC, GC) [Section 3, Evidence 3] ensures that SAR studies and scale-up efforts proceed with a defined, reproducible intermediate, reducing the risk of batch variability that could confound biological assay results.

Reproducible Process Chemistry and Scale-Up Requiring Batch-Traceable Intermediates

In process chemistry and pilot-scale synthesis, batch-to-batch consistency is non-negotiable. 2-Methyl-2,3-dihydro-1-benzofuran-5-ol is supplied with batch-specific NMR, HPLC, and GC data, providing verifiable identity and purity at the point of procurement [Section 3, Evidence 3] . This level of documentation is not routinely available for many 2,3-dihydrobenzofuran-5-ol analogs sourced through generic research chemical channels [Section 3, Evidence 3] . For laboratories transitioning from discovery to development, selecting a QC-characterized intermediate minimizes downstream troubleshooting and accelerates route scouting and optimization.

Quote Request

Request a Quote for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.